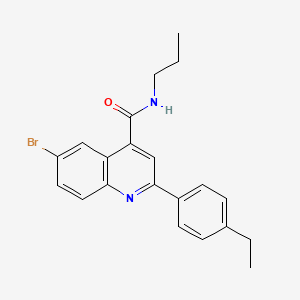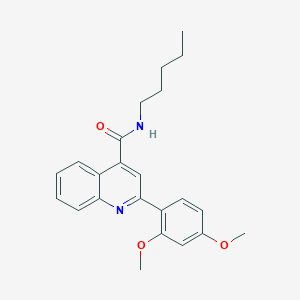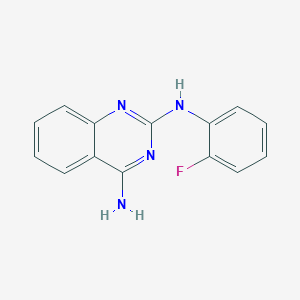![molecular formula C22H14BrCl2N3 B14951861 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B14951861.png)
3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2,4-dichlorobenzaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C22H14BrCl2N3 |
|---|---|
分子量 |
471.2 g/mol |
IUPAC名 |
(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C22H14BrCl2N3/c23-17-9-6-15(7-10-17)21-13-22(28(27-21)19-4-2-1-3-5-19)26-14-16-8-11-18(24)12-20(16)25/h1-14H/b26-14+ |
InChIキー |
YUBVKBZGBNCQCI-VULFUBBASA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14951792.png)
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)

![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)

![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)

![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)



